molecular formula C14H23NO4S B8657211 N-hexyl-3,4-dimethoxybenzenesulfonamide

N-hexyl-3,4-dimethoxybenzenesulfonamide

Cat. No.: B8657211
M. Wt: 301.40 g/mol
InChI Key: GTRRMUPEDVDDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-3,4-dimethoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Structurally, it features a hexyl chain attached to the sulfonamide nitrogen and 3,4-dimethoxy substituents on the benzene ring. This molecular architecture is characteristic of compounds investigated for various applications in material science and polymer chemistry. Related sulfonamide structures are studied as potential catalysts or modifiers in polymer systems. For instance, certain sulfonamide compounds have been explored in the formulation of advanced polymers, such as polyisocyanurates and polyisocyanates, where they can influence the reaction kinetics and properties of the final material . Furthermore, structurally complex sulfonamides are of significant interest in medicinal chemistry research, often serving as key scaffolds for investigating biological activity . Researchers value this compound for its potential as a building block in organic synthesis and for probing structure-activity relationships. The presence of the dimethoxy groups can influence the electron density of the ring system, while the hexyl chain contributes to specific lipophilicity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H23NO4S

Molecular Weight

301.40 g/mol

IUPAC Name

N-hexyl-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H23NO4S/c1-4-5-6-7-10-15-20(16,17)12-8-9-13(18-2)14(11-12)19-3/h8-9,11,15H,4-7,10H2,1-3H3

InChI Key

GTRRMUPEDVDDMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

  • Aromatic Substituents: Methoxy groups at 3,4-positions are conserved across analogues, suggesting their role in electronic modulation (e.g., hydrogen bonding or steric effects) for target binding . Nitro or chloro substituents (e.g., 6c, 11) may enhance reactivity or specificity in antiviral/antifungal contexts .
  • Synthesis Efficiency :

    • Yields for similar compounds vary widely (17%–99%), with lower yields often associated with bulky substituents (e.g., 6a: 17% for benzyl/cyclobutyl groups) . The hexyl chain’s synthesis may face challenges in steric hindrance, akin to N-hexyl-3,3-dimethyl-2-oxobutane-1-sulfonamide (22% yield) .
  • Biological Activity :

    • Antifungal : The hexyl derivative’s lipophilicity may improve activity against Botrytis cinerea by enhancing fungal membrane interaction, as seen in pinacolone sulfonamide derivatives .
    • Antioxidant : DMBS-Et’s ethyl chain balances permeability and solubility, whereas a hexyl chain could further optimize antioxidant capacity in cancer cell models .

Spectral and Analytical Data

  • HRMS : DMBS-Et exhibits precise mass matching (Δ 0.8 mDa), confirming synthesis accuracy . For hexyl analogues, similar precision is expected based on P-5 (Δ 0.8 mDa) .
  • NMR : Methoxy groups in 3,4-positions typically resonate at δ 56.2 ppm (13C), while hexyl chains show δ 0.86 ppm (terminal CH3, 1H) and δ 22–29 ppm (CH2, 13C) .

Preparation Methods

Methoxy Group Introduction via Alkylation

The installation of methoxy groups at the 3- and 4-positions of the benzene ring is typically achieved through Williamson ether synthesis or methyl sulfate-mediated alkylation . In a protocol adapted from the production of 3,4-dimethoxyphenethylamine, 3,4-dihydroxybenzyl chloride is treated with dimethyl sulfate in the presence of sodium hydroxide. This reaction proceeds at 30–60°C over 10–12 hours, achieving near-quantitative conversion to 3,4-dimethoxybenzyl chloride. Critical parameters include:

  • Temperature control : Higher temperatures (>60°C) risk hydrolysis of the methyl sulfate.

  • Base selection : Sodium hydroxide ensures deprotonation of phenolic intermediates, while weaker bases like potassium carbonate result in incomplete alkylation.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of 1,2-dimethoxybenzene (veratrole) with concentrated sulfuric acid introduces a sulfonic acid group predominantly at the 5-position due to the electron-donating methoxy groups directing electrophilic substitution. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the reactive sulfonyl chloride. Yield optimization requires:

  • Stoichiometric PCl₅ : A 1:1.2 molar ratio of sulfonic acid to PCl₅ minimizes side reactions.

  • Reaction time : Prolonged heating (>4 hours) at 80°C ensures complete conversion.

Sulfonamide Formation via Nucleophilic Substitution

Direct Amidation of Sulfonyl Chlorides

The most straightforward route involves reacting 3,4-dimethoxybenzenesulfonyl chloride with hexylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Key considerations include:

  • Base selection : Triethylamine (TEA) or pyridine neutralizes HCl, shifting equilibrium toward product formation.

  • Molar ratios : A 1:1.2 ratio of sulfonyl chloride to hexylamine prevents dihexylamide byproducts.

Typical Procedure :

  • Dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in DCM (10 mL/mmol).

  • Add hexylamine (1.2 eq) and TEA (1.5 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with 1M HCl, dry over MgSO₄, and concentrate.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 78–85%.

Copper-Catalyzed Coupling with Sodium Sulfinates

An alternative method adapted from N-benzyl-N,4-dimethylbenzenesulfonamide synthesis employs sodium 3,4-dimethoxybenzenesulfinate and hexylamine in the presence of CuBr₂ (10 mol%) in dimethyl sulfoxide (DMSO) at 100°C under nitrogen. This one-pot approach avoids sulfonyl chloride handling but requires stringent oxygen-free conditions.

Optimized Conditions :

ParameterValue
CatalystCuBr₂ (0.1 eq)
SolventDMSO
Temperature100°C
Time24 hours
Yield64–72%

Hydrogenation and Purification Techniques

Catalytic Hydrogenation of Nitro Intermediates

For routes involving nitro precursors (e.g., 3,4-dimethoxynitrobenzenesulfonyl chloride), hydrogenation over Raney nickel or palladium on carbon (Pd/C) in methanol at 1.0–4.0 MPa H₂ pressure quantitatively reduces nitro groups to amines. Post-hydrogenation purification via vacuum distillation removes solvents, yielding >90% pure N-hexyl-3,4-dimethoxybenzenesulfonamide.

Crystallization and Solvent Selection

Crystallization from acetone at −8°C to −5°C effectively separates the product from unreacted starting materials. Acetone’s low polarity minimizes co-crystallization of hydrophobic byproducts.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₃), 3.82 (s, 6H, OCH₃), 6.95–7.12 (m, 3H, aromatic).

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms purity >98% .

Q & A

Q. What are the optimal synthetic routes for N-hexyl-3,4-dimethoxybenzenesulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 3,4-dimethoxybenzenesulfonyl chloride with hexylamine. Key steps include:
  • Reagent Choice : Use triethylamine (Et3_3N) as a base to neutralize HCl byproducts .
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
    Data Table :
StepConditionsYield (%)Purity (%)
Sulfonylation0°C, DCM, Et3_3N75–8590–95
PurificationEthyl acetate/hexane (3:7)65–70>99

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Combine NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) :
  • 1H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), δ 1.2–1.6 ppm (hexyl chain) .
  • 13C NMR : Confirm sulfonamide carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm) .
  • HRMS : Expected [M+H]+ ion at m/z 342.15 (C14_{14}H23_{23}NO4_4S) .

Q. What are the solubility challenges, and how can they be addressed for biological assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). Use mass molarity calculators to estimate solubility limits .
  • Surfactants : Add Tween-80 (0.1% v/v) for hydrophobic compounds .
  • Co-solvents : Ethanol or PEG-400 in concentrations <5% to avoid cytotoxicity .

Advanced Research Questions

Q. How does the hexyl chain influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP (octanol/water partition coefficient). The hexyl chain increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to assess CYP450-mediated oxidation of the hexyl chain .
  • SAR Studies : Compare with shorter-chain analogs (e.g., methyl, butyl) to correlate chain length with bioactivity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and controls .
  • Data Reconciliation : Meta-analysis of IC50_{50} values with attention to assay conditions (e.g., ATP levels in kinase assays) .
  • Structural Validation : Confirm batch-to-batch consistency via LC-MS and XRD (if crystallized) .

Q. What mechanistic insights exist for sulfonamide-mediated enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Model interactions with enzyme active sites (e.g., carbonic anhydrase II) using AutoDock Vina .
  • Hydrogen Bonding : Analyze crystal structures (e.g., sulfonamide O···H-N interactions in enzyme pockets) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-oxidation .
    Data Table :
ConditionDegradation (%)Major Degradant
25°C, dark<5None detected
40°C, 75% RH15–20Sulfonic acid derivative
UV light (254 nm)30–40Oxidized methoxy groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.